molecular formula C11H12O4 B3179820 2-Benzoyloxy-propionic acid methyl ester CAS No. 84657-11-4

2-Benzoyloxy-propionic acid methyl ester

Cat. No.: B3179820
CAS No.: 84657-11-4
M. Wt: 208.21 g/mol
InChI Key: VKVAQLXICZIQHR-UHFFFAOYSA-N
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Description

2-Benzoyloxy-propionic acid methyl ester is a methyl ester derivative of propionic acid substituted with a benzoyloxy group at the second carbon. Its structure comprises a benzoate ester (C₆H₅COO-) linked to a propionic acid methyl ester backbone (CH₃OCOCH₂CH₂-). Methyl esters of substituted propionic acids are often utilized in organic synthesis, pharmaceuticals, and polymer chemistry due to their reactivity and stability .

Properties

IUPAC Name

(1-methoxy-1-oxopropan-2-yl) benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-8(10(12)14-2)15-11(13)9-6-4-3-5-7-9/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVAQLXICZIQHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoyloxy-propionic acid methyl ester typically involves the esterification of 2-hydroxypropionic acid (lactic acid) with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate benzoyl ester, which is then esterified with methanol to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Benzoyloxy-propionic acid methyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-hydroxypropionic acid and benzoyl alcohol.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Hydrolysis: 2-hydroxypropionic acid and benzoyl alcohol.

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohol derivatives.

Scientific Research Applications

2-Benzoyloxy-propionic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Benzoyloxy-propionic acid methyl ester involves its interaction with biological molecules, leading to various biochemical effects. The ester group can undergo hydrolysis to release active metabolites, which can then interact with molecular targets such as enzymes and receptors. These interactions can modulate biochemical pathways and result in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences between 2-benzoyloxy-propionic acid methyl ester and its analogues:

Compound Name (IUPAC) Molecular Formula Molecular Weight Key Functional Groups Notable Features Reference
This compound C₁₁H₁₂O₄ 224.21 (calc.) Benzoyloxy, methyl ester High ester stability, aromatic group -
(S)-2-Benzyloxycarbonylamino-3-(4-benzyloxy-3-hydroxy-phenyl)-propionic acid methyl ester C₂₅H₂₅NO₆ 439.48 Benzyloxycarbonylamino, benzyloxy, methyl ester Pharmaceutical intermediate; chiral center
(S)-3-Benzyloxy-2-hydroxy-propionic acid methyl ester C₁₁H₁₄O₄ 210.23 Benzyloxy, hydroxy, methyl ester Lab chemical; stereospecific synthesis
2-[4-(Benzo[d]oxazol-2-yloxy)phenoxy]propionic acid ethyl ester C₁₈H₁₇NO₅ 327.34 Benzoxazolyloxy, ethyl ester Ethyl ester; heterocyclic aromatic substituent
Methyl anthranilate Schiff base (2-[[3-(4-methoxyphenyl)-2-methylpropylidene]amino]benzoic acid methyl ester) C₁₉H₂₁NO₃ 311.37 Methoxy, Schiff base, methyl ester UV absorption; potential for coordination chemistry
Key Observations:
  • Benzoyloxy vs. Benzyloxy Groups : The benzoyloxy group (ester-linked) in the target compound offers greater hydrolytic stability compared to benzyloxy (ether-linked) groups, which are prone to acid-catalyzed cleavage .
  • Ester Chain Length : Ethyl esters (e.g., ) exhibit lower volatility than methyl esters, impacting their applications in chromatography or fragrance industries.
  • Chirality : Compounds like the Schiff base in and the (S)-configured ester in highlight the role of stereochemistry in biological activity and synthetic pathways.
Enzymatic Reactions:
  • demonstrates that methyl esters of oxo acids (e.g., 2-oxobutyric acid methyl ester) serve as amino acceptors in transaminase-catalyzed reactions.
Analytical Differentiation:
  • GC-MS data from , and 7 show retention times and fragmentation patterns for methyl esters of fatty acids (e.g., palmitic acid methyl ester). The benzoyloxy group in the target compound would likely increase retention time compared to aliphatic esters due to its aromaticity and higher molecular weight .


Pharmaceutical Relevance:
  • The compound in , with dual benzyloxy groups, is used as a protected intermediate in peptide synthesis. In contrast, this compound’s simpler structure may find use in prodrug design or polymer crosslinking .

Physical and Chemical Properties

  • Solubility : Benzoyloxy-substituted esters are less polar than hydroxy-substituted analogues (e.g., ), reducing water solubility but enhancing compatibility with organic solvents.
  • Thermal Stability: Aromatic esters generally exhibit higher thermal stability than aliphatic esters (e.g., octanoic acid methyl ester in ), making them suitable for high-temperature reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Benzoyloxy-propionic acid methyl ester
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